Ethyl 3-amino-5-methylhex-2-enoate
Description
Ethyl 3-amino-5-methylhex-2-enoate is an α,β-unsaturated ester featuring an amino (-NH₂) group at the β-position and a methyl substituent at the δ-position of the hex-2-enoate backbone. This compound combines reactive functionalities: the ester group confers susceptibility to nucleophilic attack, while the amino group enables hydrogen bonding and participation in condensation or cyclization reactions.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl (Z)-3-amino-5-methylhex-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-4-12-9(11)6-8(10)5-7(2)3/h6-7H,4-5,10H2,1-3H3/b8-6- |
InChI Key |
RZDLVKJNKZTMKU-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/CC(C)C)\N |
Canonical SMILES |
CCOC(=O)C=C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-amino-5-methylhex-2-enoate typically involves the reaction of ethyl 2-propynoate with appropriate reagents under controlled conditions. One common method involves the use of lithium bromide and acetic acid in acetonitrile, followed by neutralization with potassium carbonate . The reaction is carried out under reflux conditions and monitored by gas-liquid chromatography (GLC) to ensure completion.
Industrial Production Methods
Industrial production of ethyl (2Z)-3-amino-5-methylhex-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-amino-5-methylhex-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted ethyl (2Z)-3-amino-5-methylhex-2-enoate derivatives.
Scientific Research Applications
Ethyl (2Z)-3-amino-5-methylhex-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-amino-5-methylhex-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Functional Group Analysis and Reactivity
Ethyl 3-Amino-5-methylhex-2-enoate
- Functional Groups: Ester (-COOEt), amino (-NH₂), α,β-unsaturated alkene.
- Reactivity: The electron-deficient alkene may undergo Michael additions or Diels-Alder reactions. The amino group can act as a nucleophile or participate in Schiff base formation. Potential for intramolecular cyclization (e.g., forming oxazoles or imidazoles under acidic conditions) .
(E)-3-Methyl-6-oxohex-2-enyl Acetate ()
- Functional Groups : Acetate (-OAc), ketone (-CO), alkene.
- Key Differences: Lacks an amino group, reducing hydrogen-bonding capacity and nucleophilic reactivity. The ketone at C6 enables aldol condensations or reductions, contrasting with the ester-mediated reactivity of the target compound. Synthesized via oxidative cleavage of diols using HIO₄·2H₂O in THF/Et₂O .
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates ()
- Functional Groups : Imidazole, ester, aryl.
- Key Differences: The aromatic imidazole ring confers rigidity and π-π stacking interactions, unlike the flexible hexenoate chain. Synthesized via cyclization of methyl 3-arylamino-2-benzoylaminobut-2-enoate using polyphosphoric acid (PPA) at 130–140°C .
Hydrogen Bonding and Crystallographic Behavior
- This aligns with Etter’s graph set theory, which categorizes hydrogen-bonding patterns in molecular aggregates .
- Contrast with (E)-3-Methyl-6-oxohex-2-enyl Acetate : The absence of -NH₂ limits hydrogen bonding to weaker interactions (e.g., ester carbonyl oxygen as acceptors), likely resulting in less cohesive crystalline networks .
Spectral and Physical Properties (Estimated)
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